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Compound of Interest

Compound Name: Ponesimod-d7

Cat. No.: B12370682

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of
Ponesimod-d7, a deuterated analog of the selective sphingosine-1-phosphate receptor 1
(S1P1) modulator, Ponesimod. The incorporation of deuterium can offer advantages in drug
development, primarily by altering the metabolic profile of the compound, which can lead to an
improved pharmacokinetic profile. This document details the known physicochemical
characteristics of Ponesimod-d7, outlines experimental protocols for their determination, and
illustrates relevant biological and experimental workflows.

Core Physical and Chemical Properties

Ponesimod-d7 is the deuterium-labeled version of Ponesimod. While specific experimental
data for some of Ponesimod-d7's properties are not publicly available, they are expected to be
very similar to those of the parent compound, Ponesimod. The following table summarizes the
key quantitative data for both compounds.
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Property Ponesimod-d7 Ponesimod
Molecular Formula C23H18D7CIN204S C23H25CIN204S
Molecular Weight 468.02 g/mol 460.97 g/mol

White to light yellowish
Appearance -
powder[1]

Ranges from 188°C to

Melting Point -
194°C[1]

. Practically insoluble in
Aqueous Solubility - aqueous media[1]

Polymorphism - Exhibits polymorphism[1]
LogP - 4.6
pKa - Weakly basic[1]

Signaling Pathway of Ponesimod

Ponesimod is a selective S1P1 receptor modulator. Its mechanism of action involves binding to
the S1P1 receptor on lymphocytes, which leads to the internalization and degradation of the
receptor. This functional antagonism prevents lymphocytes from exiting lymph nodes in
response to the natural ligand, sphingosine-1-phosphate (S1P). The resulting sequestration of
lymphocytes reduces their migration into the central nervous system, thereby mitigating the
inflammatory processes associated with multiple sclerosis.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/213498Orig1s000ChemR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/213498Orig1s000ChemR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/213498Orig1s000ChemR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/213498Orig1s000ChemR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/213498Orig1s000ChemR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Prevents Egress

Lymph Node

' Egress Blocked- - (mm—m——mmm——mmeeeee——
Lymphocyte L1 8 Bloodstream / CNS |

: S1P1 Internalization
: Neuro-inflammation & Degradation
“““““““““““““““““ in CNS Induces

Expresses

-

A + a & Her)
ACUVALIES (INUIIIdITY )

S1P1 Receptor

YVYY

Binds to

Ponesimod

Click to download full resolution via product page

Ponesimod's mechanism of action on the S1P1 receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of deuterated compounds
like Ponesimod-d7. Below are representative protocols for key analytical experiments.

Mass Spectrometry for Molecular Weight and Isotopic
Purity Confirmation

Objective: To confirm the molecular weight of Ponesimod-d7 and determine the extent of
deuterium incorporation.

Methodology:

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped
with an electrospray ionization (ESI) source.
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e Sample Preparation: Ponesimod-d7 is dissolved in a suitable organic solvent (e.g.,
acetonitrile or methanol) to a concentration of approximately 1 pg/mL.

« Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10
pL/min.

e Mass Spectrometer Settings:
o lonization Mode: Positive ESI
o Capillary Voltage: 3.0-4.0 kV
o Source Temperature: 80-120°C
o Desolvation Gas Flow: 500-600 L/h
o Mass Range: m/z 100-1000
o Acquisition Mode: Full scan at high resolution (>10,000)

o Data Analysis: The resulting mass spectrum is analyzed to find the [M+H]* ion. The
monoisotopic mass is compared to the theoretical mass of Ponesimod-d7. The isotopic
distribution pattern is examined to confirm the presence of seven deuterium atoms and to
assess the isotopic purity. The mass of the non-deuterated sample is also measured for
comparison.

NMR Spectroscopy for Structural Confirmation

Objective: To confirm the positions of the deuterium labels on the Ponesimod-d7 molecule.
Methodology:
 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: Approximately 5-10 mg of Ponesimod-d7 is dissolved in 0.6-0.7 mL of
a suitable deuterated solvent (e.g., DMSO-des or CDCI3) in an NMR tube.

o Experiments:

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b12370682?utm_src=pdf-body
https://www.benchchem.com/product/b12370682?utm_src=pdf-body
https://www.benchchem.com/product/b12370682?utm_src=pdf-body
https://www.benchchem.com/product/b12370682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o 'H NMR: A standard proton NMR spectrum is acquired. The absence or significant
reduction of signals corresponding to the positions of deuteration, when compared to the
'H NMR spectrum of non-deuterated Ponesimod, confirms successful labeling.

o 2H NMR: A deuterium NMR spectrum is acquired to directly observe the signals from the
deuterium nuclei, confirming their presence and chemical environment.

o 183C NMR: A carbon-13 NMR spectrum can also be useful, as the signals for carbons
attached to deuterium will show characteristic splitting patterns (C-D coupling) and
potentially altered chemical shifts.

o Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the acquired
spectra are compared with those of the non-deuterated Ponesimod standard to verify the
structure and the specific sites of deuteration.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Ponesimod-d7 in various aqueous media.
Methodology:

» Materials: Ponesimod-d7, purified water, and relevant buffer solutions (e.g., pH 1.2, 4.5,
6.8).

e Procedure:

o An excess amount of Ponesimod-d7 is added to a known volume of the desired solvent in
a sealed glass vial.

o The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a
sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

o After shaking, the samples are allowed to stand to allow undissolved solid to sediment.

o A sample of the supernatant is carefully removed and filtered through a fine-pore filter
(e.g., 0.22 um) to remove any undissolved patrticles.
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o The concentration of Ponesimod-d7 in the filtrate is then quantified using a validated
analytical method, such as HPLC-UV or LC-MS.

o Data Analysis: The solubility is reported in units such as mg/mL or pg/mL. The experiment is
repeated at least in triplicate to ensure reproducibility.

Characterization Workflow

The overall process for the synthesis and characterization of Ponesimod-d7 involves several
key stages to ensure the final product meets the required specifications for identity, purity, and
quality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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